molecular formula C24H18ClFN2O5S B2981574 methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-28-2

methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2981574
CAS No.: 1114828-28-2
M. Wt: 500.93
InChI Key: VOPZIQVXBOXYJH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a 1,2-benzothiazine derivative characterized by:

  • 6-Chloro substituent on the benzothiazine core.
  • 4-Phenyl group at position 2.
  • 2-(4-Fluorophenyl)amidoethyl side chain at position 2.
  • Methyl ester at position 3.

This compound belongs to a class of heterocyclic molecules with demonstrated anti-inflammatory, antimicrobial, and anticancer activities . Its synthesis likely follows the Gabriel-Colman rearrangement pathway, as reported for analogous benzothiazines .

Properties

IUPAC Name

methyl 6-chloro-2-[2-(4-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O5S/c1-33-24(30)23-22(15-5-3-2-4-6-15)19-13-16(25)7-12-20(19)34(31,32)28(23)14-21(29)27-18-10-8-17(26)9-11-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPZIQVXBOXYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Synthesis

The compound can be synthesized through a multi-step chemical process involving the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide, followed by acidification and recrystallization. The yield of this synthesis is reported to be approximately 90%, resulting in colorless crystals .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazine derivatives, including this compound. In vitro assays have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards healthy cells. For instance, compounds similar to methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate have shown promising results in inhibiting cell proliferation in MCF7 and MCF10A cell lines .

The mechanism through which these compounds exert their effects often involves interaction with DNA and modulation of key cellular pathways. Molecular docking studies suggest that these compounds can bind effectively to the DNA-topoisomerase II complex, disrupting DNA replication and transcription processes essential for cancer cell survival .

Case Studies

StudyCompoundCell LineIC50 (µM)Notes
BS230MCF75.0Stronger cytotoxicity compared to doxorubicin
BS130MCF10A10.0Low toxicity towards healthy cells
BS62MCF715.0Moderate cytotoxicity

Structure-Activity Relationship (SAR)

The biological activity of methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate can be influenced by structural modifications. Substituents such as halogens (e.g., fluorine and chlorine) on the phenyl ring significantly enhance the cytotoxic effects against cancer cells. The presence of electron-withdrawing groups appears to increase potency by stabilizing the active form of the compound .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a 1,2-benzothiazine 1,1-dioxide core with derivatives reported in the Iranian Journal of Pharmaceutical Research (2021) and other studies . Key structural comparisons include:

Compound Name Substituents Key Functional Groups Conformation
Target Compound 6-Cl, 4-Ph, 2-(4-FPh-amidoethyl) Methyl ester, C=O (amide) Half-chair (predicted)
13d 4-MeBenzyl at C2 Carboxamide Half-chair (from X-ray)
13h 4-ClBenzyl at C2 Carboxamide Planar/half-chair
Title Compound 3-ClBenzoyl at C3 Hydroxyl, ketone Half-chair
Methyl 2-allyl Allyl at C2 Methyl ester, hydroxyl Half-chair

Substituent Impact :

  • Electron-withdrawing groups (e.g., 6-Cl, 4-FPh) enhance electrophilicity and may improve receptor binding in bioactive applications .

Physicochemical Properties

Data from synthesized analogs provide insights into the target compound’s properties:

Compound Melting Point (°C) LC-MS (m/z) IR Peaks (cm⁻¹)
Target (predicted) 280–285 (estimated) ~527 [M-H]⁻ 3270 (N-H), 1720 (C=O ester), 1675 (C=O amide)
13d 276–278 343 [M-H]⁻ 3350 (N-H), 1680 (C=O)
13h 283–285 363 [M-H]⁻ 3360 (N-H), 1685 (C=O)
Compound 438–440 Not reported 3250 (O-H), 1680 (C=O ketone)

Key Observations :

  • The 4-fluorophenyl amide group may enhance bioavailability due to fluorine’s electronegativity and metabolic resistance .

Yield Comparison :

  • Derivatives with simple alkyl halides (e.g., 13e, 73% yield) outperform those with bulky substituents.
  • The target compound’s complex 4-fluorophenylamidoethyl side chain may reduce yields (<65%) due to steric challenges .

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